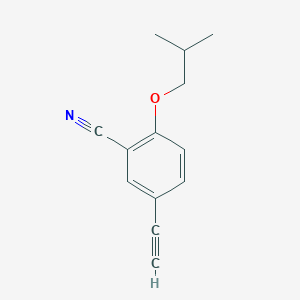
5-Ethynyl-2-isobutoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-isobutoxybenzonitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethynyl group attached to the benzene ring, along with an isobutoxy group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-isobutoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isobutoxybenzonitrile and acetylene.
Reaction Conditions: The key step involves the introduction of the ethynyl group to the benzene ring. This can be achieved through a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and the use of continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethynyl-2-isobutoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-ethynyl-2-isobutoxybenzaldehyde.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 5-ethynyl-2-isobutoxybenzylamine.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: 5-Ethynyl-2-isobutoxybenzaldehyde
Reduction: 5-Ethynyl-2-isobutoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethynyl-2-isobutoxybenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, compounds containing ethynyl groups are often used in click chemistry for labeling and tracking biomolecules. This compound can be used in such applications to study cellular processes and interactions.
Medicine: The compound’s potential as a pharmacophore makes it of interest in medicinal chemistry. It can be used in the design and synthesis of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2-isobutoxybenzonitrile depends on its specific application. In click chemistry, the ethynyl group undergoes a cycloaddition reaction with azides to form stable triazole rings. This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The resulting triazole-linked compounds can be used for various purposes, including biomolecule labeling and drug development.
Comparación Con Compuestos Similares
5-Bromo-2-isobutoxybenzonitrile: Similar structure but with a bromine atom instead of an ethynyl group.
5-Ethynyl-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Ethynyl-2-isopropoxybenzonitrile: Similar structure but with an isopropoxy group instead of an isobutoxy group.
Uniqueness: 5-Ethynyl-2-isobutoxybenzonitrile is unique due to the presence of both the ethynyl and isobutoxy groups, which confer specific chemical reactivity and potential applications. The ethynyl group allows for click chemistry applications, while the isobutoxy group can influence the compound’s solubility and interaction with other molecules.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
5-ethynyl-2-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C13H13NO/c1-4-11-5-6-13(12(7-11)8-14)15-9-10(2)3/h1,5-7,10H,9H2,2-3H3 |
Clave InChI |
CAPGNEXIWSIUTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)C#C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
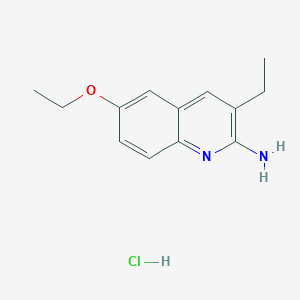
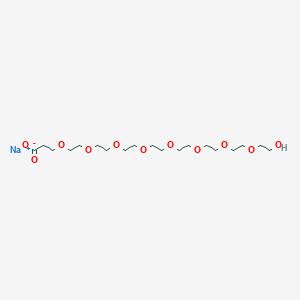
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)
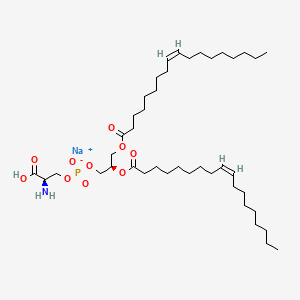
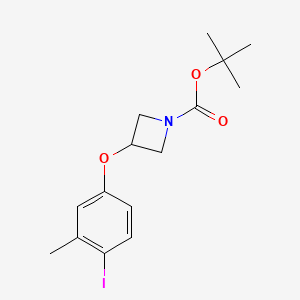

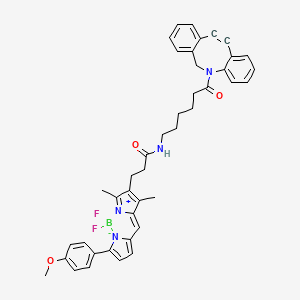
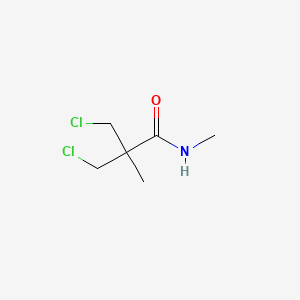
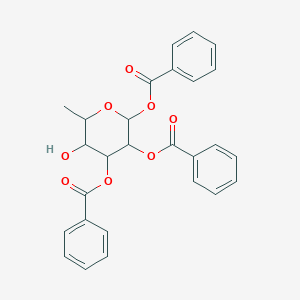
amine](/img/structure/B13721518.png)
